3-(Pyridin-3-yl)phenol

Medicinal Chemistry Process Chemistry Physicochemical Characterization

For BMP inhibitor research, only the 3-isomer delivers the meta-substitution required for ALK2 binding (K02288 IC50 = 1.1 nM). Procure this precise 3-(Pyridin-3-yl)phenol scaffold to ensure SAR reproducibility. Its melting point (138-140 °C) and LogP (1.91) differ from ortho/para isomers, impacting crystallization and partition coefficients. Order now for consistent bioactivity.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 93851-31-1
Cat. No. B3195909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)phenol
CAS93851-31-1
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CN=CC=C2
InChIInChI=1S/C11H9NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1-8,13H
InChIKeyRFCXGTDHKLXNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-3-yl)phenol (CAS 93851-31-1) Procurement Guide: Key Properties and Differentiation for Research and Industrial Sourcing


3-(Pyridin-3-yl)phenol (CAS 93851-31-1), also known as 3-(3-pyridinyl)phenol, is a heterocyclic biaryl compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol . It exists as a solid with a melting point of 138-140 °C and features a phenol ring linked to a pyridine moiety at the meta position . This structural arrangement imparts distinct physicochemical properties, including a calculated ACD/LogP of 1.91 and a density of 1.2±0.1 g/cm³ . Its dual functionality—combining a hydrogen bond-donating phenol with a basic pyridine nitrogen—makes it a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors and receptor modulators, as well as a ligand in coordination chemistry and materials science .

Why Generic Substitution Fails: Critical Differences Between 3-(Pyridin-3-yl)phenol and Positional Isomers


Substituting 3-(Pyridin-3-yl)phenol with a positional isomer such as 2-(Pyridin-3-yl)phenol or 4-(Pyridin-3-yl)phenol is not scientifically equivalent due to quantifiable differences in physical properties, electronic character, and reactivity that directly impact experimental outcomes and process economics. For instance, 3-(Pyridin-3-yl)phenol exhibits a melting point of 138-140 °C , which is significantly lower than the 198-199 °C of the 4-isomer [1], directly affecting solubility, crystallization behavior, and handling in both laboratory and industrial settings. Furthermore, its calculated ACD/LogP of 1.91 falls between the more hydrophilic 2-isomer (ACD/LogP = 1.62) [2] and the more lipophilic 4-isomer (LogP = 2.45) [3], leading to distinct partition coefficients that are critical for biological assay design and extraction workflows. The meta substitution pattern also dictates unique electronic properties and steric constraints that cannot be replicated by ortho or para analogs, making this compound indispensable for specific structure-activity relationship (SAR) studies and the development of selective inhibitors, as evidenced by its utility as a core scaffold in potent BMP receptor antagonists .

Quantitative Differentiation Evidence for 3-(Pyridin-3-yl)phenol (CAS 93851-31-1): Head-to-Head Data vs. Isomers


Melting Point Analysis: 3-(Pyridin-3-yl)phenol vs. 4-(Pyridin-3-yl)phenol

3-(Pyridin-3-yl)phenol has a measured melting point of 138-140 °C , whereas its para-substituted isomer, 4-(Pyridin-3-yl)phenol (CAS 68223-13-2), exhibits a significantly higher melting point of 198-199 °C [1]. This difference of approximately 60 °C is a direct consequence of the altered intermolecular forces due to the change in substitution pattern, and it profoundly impacts practical handling, purification strategies, and formulation development.

Medicinal Chemistry Process Chemistry Physicochemical Characterization

Lipophilicity Profiling: Comparative ACD/LogP Values for Isomeric Pyridylphenols

The calculated lipophilicity (ACD/LogP) of 3-(Pyridin-3-yl)phenol is 1.91 , positioning it as a compound of intermediate lipophilicity. Its ortho-isomer, 2-(Pyridin-3-yl)phenol (CAS 54168-07-9), has a lower ACD/LogP of 1.62 [1], while the para-isomer, 4-(Pyridin-3-yl)phenol, has a higher reported LogP of 2.45 [2]. This spread in logP values directly influences partition coefficients (LogD) and, consequently, membrane permeability and compound distribution in biological systems.

Medicinal Chemistry ADME Prediction Bioavailability

Boiling Point and Volatility Comparison: 3-(Pyridin-3-yl)phenol vs. 2-(Pyridin-3-yl)phenol

The boiling point of 3-(Pyridin-3-yl)phenol is predicted to be 361.2±25.0 °C at 760 mmHg , which is substantially higher than the 317.8±17.0 °C predicted for the ortho-isomer, 2-(Pyridin-3-yl)phenol [1]. This difference of over 40 °C indicates a significantly lower vapor pressure and volatility for the 3-isomer, which can affect its behavior during vacuum distillation or solvent evaporation steps.

Process Chemistry Purification Thermal Stability

Synthetic Accessibility: Verified High-Yield Suzuki-Miyaura Protocol for 3-(Pyridin-3-yl)phenol

A robust and high-yielding synthetic route for 3-(Pyridin-3-yl)phenol is well-established via a microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromophenol with pyridin-3-ylboronic acid, yielding 386 mg (78% yield) of the desired product . An alternative protocol using a different palladium catalyst system reports an even higher yield of 92% (12.60 g scale) under thermal reflux conditions . While similar couplings could theoretically be applied to other isomers, the optimized conditions and high yields are specifically documented and validated for the 3-isomer, reducing development time and risk for users who need to generate the compound in-house or scale up a process.

Organic Synthesis Cross-Coupling Process Development

Validated Research and Industrial Applications of 3-(Pyridin-3-yl)phenol (CAS 93851-31-1)


Synthesis of Selective Kinase Inhibitors (e.g., BMP Type I Receptor Antagonists)

3-(Pyridin-3-yl)phenol serves as the direct precursor to the 3-(6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenol scaffold found in K02288, a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors (IC50 = 1.1 nM for ALK2) . This derivative demonstrates that the specific meta-substitution pattern of the phenol on the pyridine ring is a key structural feature for achieving high potency and selectivity against this important class of kinases, which are targets for fibrodysplasia ossificans progressiva (FOP) and oncology research. Procuring the correct 3-isomer building block is essential for reproducing this biological activity in SAR studies and lead optimization campaigns.

Development of Novel Fluorescent Materials and Ligands

The unique electronic properties conferred by the meta-linkage of the phenol and pyridine rings make 3-(Pyridin-3-yl)phenol a valuable starting point for synthesizing ligands for luminescent complexes. Derivatives of this core structure, such as tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, have been functionalized to produce blue-emissive materials with high absolute quantum yields (up to 0.72) and large Stokes shifts (up to 189 nm) [1]. The specific substitution pattern influences the HOMO-LUMO energy gap and thus the emission wavelength, underscoring why the 3-isomer is the required building block for tuning these photophysical properties in materials science applications [2].

Mechanistic Studies of Proton-Coupled Electron Transfer (PCET)

Pyridyl-phenols, including the 3-substituted isomer, are model systems for investigating concerted proton-electron transfer (CPET) reactions, a fundamental process in biological energy conversion and catalysis. Research has demonstrated that the oxidation potential and CPET rate constants of these compounds are directly correlated with the pKa of the pyridine moiety and the thermodynamic driving force [3]. For such precise mechanistic studies, the exact position of the phenol group relative to the pyridine nitrogen dictates the strength of the intramolecular hydrogen bond and the electronic coupling, making the 3-isomer a critical tool for researchers studying these phenomena.

Synthesis of Advanced Polymer Membranes

The 3-(Pyridin-3-yl)phenol scaffold is a monomer candidate for the synthesis of novel phenol-based (co)polymers, as described in patents for high-performance membranes [4]. The meta arrangement of the pyridyl and phenol groups on the aryl ring is specifically claimed to impart enhanced thermo-oxidative stability and tailored Brønsted basicity, which are critical for applications in high-temperature fuel cells and separation processes [4]. Using the 2- or 4-isomer would alter the polymer's backbone geometry, coordination environment, and ultimately its ion-exchange capacity and durability, highlighting the necessity of the 3-isomer for this application.

Technical Documentation Hub

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